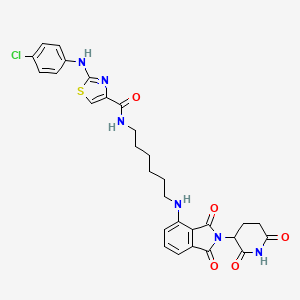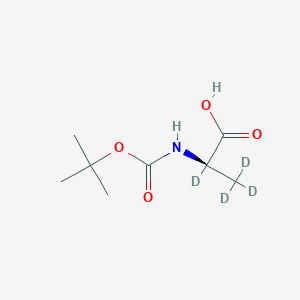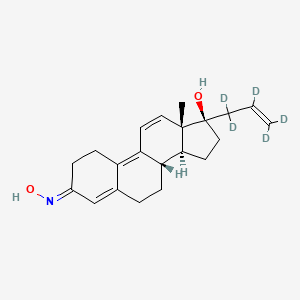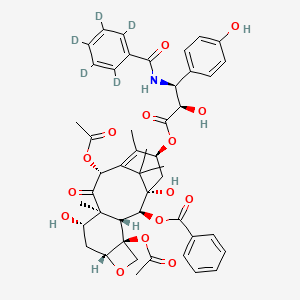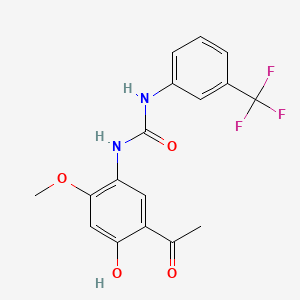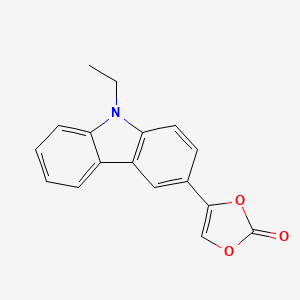
photoCORM-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
photoCORM-2 is a carbon monoxide releasing molecule (CORM) that is activated by light. This compound is particularly significant due to its ability to release carbon monoxide in a controlled manner upon exposure to light, making it a valuable tool in various scientific research applications. Carbon monoxide, despite its toxicity, has therapeutic potential, and this compound allows for precise delivery of this gas in biological systems .
Méthodes De Préparation
The synthesis of photoCORM-2 involves several steps. One common method includes the preparation of a rhenium complex. For instance, rhenium dodecacarbonyl is refluxed with 2,2’-bipyridine in 2-chloroethanol to form a yellow solid, which is then further reacted with tris(hydroxymethyl)phosphine in tetrahydrofuran to yield the final product . This process requires careful control of reaction conditions, including temperature and solvent purity, to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
photoCORM-2 undergoes various chemical reactions, primarily driven by light activation. The key reaction is the release of carbon monoxide upon exposure to visible light. This reaction can be influenced by the presence of different reagents and conditions. For example, in the presence of palladium catalysts, this compound can facilitate aminocarbonylation reactions, leading to the formation of functionalized amides . The major product of these reactions is typically the desired amide compound, with carbon monoxide being released as a byproduct.
Applications De Recherche Scientifique
photoCORM-2 has a wide range of applications in scientific research. In chemistry, it is used as a source of carbon monoxide for various synthetic transformations. In biology and medicine, this compound is explored for its potential therapeutic effects, particularly its anti-tumor activity . The ability to release carbon monoxide in a controlled manner makes it a valuable tool for studying the effects of this gas in cellular systems and tissues. Additionally, this compound is used in industrial applications where controlled carbon monoxide release is required .
Mécanisme D'action
The mechanism of action of photoCORM-2 involves the release of carbon monoxide upon exposure to light. This process is facilitated by the photolysis of the carbonyl ligands in the compound. The released carbon monoxide can then interact with various molecular targets, including hemoglobin and other metalloproteins . This interaction can lead to various biological effects, such as vasodilation and anti-inflammatory responses, depending on the specific molecular pathways involved.
Comparaison Avec Des Composés Similaires
photoCORM-2 is unique among carbon monoxide releasing molecules due to its activation by visible light. Other similar compounds include flavonol-based photoCORMs and manganese-based photoCORMs, which also release carbon monoxide upon light activation . this compound stands out due to its good cellular uptake and real-time monitoring ability of carbon monoxide release by a color change approach . This makes it particularly useful for applications requiring precise control and monitoring of carbon monoxide delivery.
Propriétés
Formule moléculaire |
C17H13NO3 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
4-(9-ethylcarbazol-3-yl)-1,3-dioxol-2-one |
InChI |
InChI=1S/C17H13NO3/c1-2-18-14-6-4-3-5-12(14)13-9-11(7-8-15(13)18)16-10-20-17(19)21-16/h3-10H,2H2,1H3 |
Clé InChI |
LNWWMBPIOGTCRZ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C3=COC(=O)O3)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


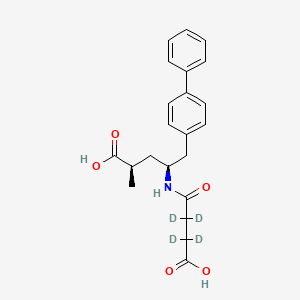
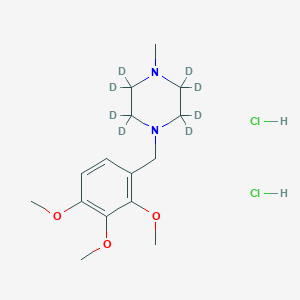
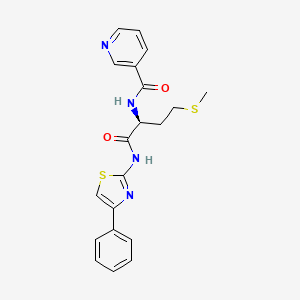
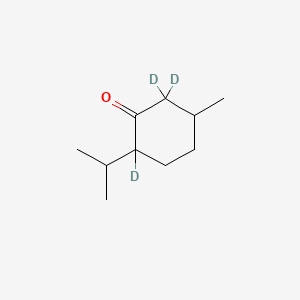


![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12417215.png)
